Aristoforin Aristoforin
Brand Name: Vulcanchem
CAS No.: 849215-53-8
VCID: VC2597824
InChI: InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1
SMILES: CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
Molecular Formula: C37H54O6
Molecular Weight: 594.8 g/mol

Aristoforin

CAS No.: 849215-53-8

Cat. No.: VC2597824

Molecular Formula: C37H54O6

Molecular Weight: 594.8 g/mol

* For research use only. Not for human or veterinary use.

Aristoforin - 849215-53-8

Specification

CAS No. 849215-53-8
Molecular Formula C37H54O6
Molecular Weight 594.8 g/mol
IUPAC Name 2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid
Standard InChI InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1
Standard InChI Key VPLDQWWNHPHRIL-DZLQXDJLSA-N
Isomeric SMILES CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
SMILES CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C
Canonical SMILES CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C

Introduction

Chemical Properties and Structure

Aristoforin is chemically identified as acetic acid, 2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methyl-2-buten-1-yl)-5-(2-methyl-1-oxopropyl)-6-(4-methyl-3-penten-1-yl)-4,9-dioxobicyclo[3.3.1]non-2-en-2-yl]oxy]- . It belongs to the family of polycyclic polyprenylated acylphloroglucinol derivatives (PPAPs), a class of compounds that have attracted significant interest for their diverse biological activities.

Physical and Chemical Characteristics

The key physical and chemical properties of Aristoforin are summarized in Table 1:

PropertyValue
CAS Number849215-53-8
Molecular FormulaC₃₇H₅₄O₆
Molecular Weight594.82 g/mol
Physical FormWhite to yellow oil
Boiling Point694.0±55.0 °C (Predicted)
Density1.07±0.1 g/cm³ (Predicted)
pKa3.24±0.10 (Predicted)

Table 1: Physical and chemical properties of Aristoforin

Structurally, Aristoforin maintains the bicyclo[3.3.1]nonane core that is characteristic of hyperforin but contains modifications that enhance its stability and solubility in aqueous solutions. These modifications primarily involve the addition of an acetyl group, which significantly improves the compound's pharmacokinetic profile while preserving its pharmacodynamic properties .

Biological Activities

Aristoforin exhibits a diverse range of biological activities, making it a compound of significant interest for various therapeutic applications. These activities span from anticancer properties to effects on cellular processes and epigenetic mechanisms.

Anticancer Properties

Aristoforin has demonstrated pronounced anticancer activities in both in vitro and in vivo studies. Like hyperforin, it shows potent antitumor properties against different tumor cell lines . Importantly, it maintains these anticancer effects without inducing toxicity in experimental animals, giving it an advantage over its parent compound .

The anticancer mechanisms of Aristoforin are multifaceted and include:

  • Induction of apoptosis in cancer cells

  • Inhibition of angiogenesis

  • Suppression of metastasis formation

These multiple modes of action against cancer make Aristoforin a promising candidate for further development as an anticancer agent.

Inhibition of Lymphangiogenesis

Aristoforin has been shown to suppress lymphatic endothelial cell (LEC) growth and lymphangiogenesis, representing a novel pharmacological function with significant implications for cancer therapy . At concentrations less than 10 microM, Aristoforin induces cell cycle arrest of LECs, and at higher concentrations, it induces apoptosis .

Mechanistically, the induction of apoptosis by Aristoforin in LECs involves the loss of mitochondrial membrane potential and the activation of caspase-9, indicating stimulation of the intrinsic pathway of apoptosis . This mechanism is similar to that observed in tumor cells, suggesting a consistent mode of action across different cell types.

In thoracic duct ring outgrowth assays, Aristoforin inhibits lymphangiogenesis, as evidenced by the suppression of lymphatic capillary outgrowth . Furthermore, in an in vivo animal model, it demonstrated the ability to inhibit tumor-induced lymphangiogenesis . These findings support the potential of Aristoforin as an anticancer drug that targets tumor growth and metastasis at multiple levels.

DNA-Protective Activities

Aristoforin exhibits DNA-protective activities, as demonstrated in DNA-topology assays where it showed partial protection against Fe(2+)-induced DNA breaks . The molecular mechanisms underlying this DNA-protective activity appear to involve free radical scavenging, particularly of hydroxyl radicals (OH) .

Sirtuin Inhibition

Aristoforin has been identified as an inhibitor of human sirtuins SIRT1 and SIRT2 . Sirtuins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and aging.

Compared to hyperforin, Aristoforin is less toxic but a stronger inhibitor of cell proliferation . This property makes it a valuable tool for epigenetic research and for elucidating the biological roles of sirtuins in processes such as cancer, aging, neurodegenerative diseases, obesity, and diabetes .

Comparison with Hyperforin

Aristoforin retains many of the beneficial properties of hyperforin while addressing some of the parent compound's limitations. Table 2 provides a comparison of key properties between Aristoforin and hyperforin:

PropertyHyperforinAristoforin
Molecular FormulaC₃₅H₅₂O₄C₃₇H₅₄O₆
Molecular Weight536.797 g/mol594.82 g/mol
StabilityHighly unstableHighly stable
Solubility in water0.66 mg/mL (20 °C)Improved aqueous solubility
Physical FormSolid (MP: 79-80 °C)White to yellow oil
Antitumor ActivityPresentRetained
Toxicity in vivoPresentReduced
DNA-protective ActivityPresentPresent
Lymphangiogenesis InhibitionPresentPresent
Sirtuin InhibitionPresentStronger effect

Table 2: Comparison of key properties between hyperforin and Aristoforin

The most significant advantages of Aristoforin over hyperforin are its enhanced stability and improved solubility in aqueous solutions, which address the main limitations that have hindered the clinical application of hyperforin. Additionally, Aristoforin demonstrates reduced toxicity while maintaining comparable or improved biological activities in several areas, particularly in anticancer applications and sirtuin inhibition.

Current Research Status and Future Directions

Research on Aristoforin is still in relatively early stages compared to its parent compound hyperforin. While significant progress has been made in understanding its chemical properties and biological activities, several areas warrant further investigation:

Mechanism of Action

More detailed studies on the molecular mechanisms underlying the biological activities of Aristoforin would enhance understanding of its therapeutic potential. Particularly valuable would be research elucidating the specific cellular targets and signaling pathways affected by Aristoforin in its anticancer, lymphangiogenesis inhibitory, and sirtuin modulating activities.

Pharmacokinetics and Pharmacodynamics

Comprehensive studies on the pharmacokinetics and pharmacodynamics of Aristoforin would provide crucial information for its development as a therapeutic agent. While its improved stability and solubility compared to hyperforin suggest enhanced pharmacokinetic properties, detailed studies on absorption, distribution, metabolism, and excretion would be beneficial.

Clinical Studies

To date, the available literature primarily reports preclinical studies of Aristoforin. Clinical studies would be necessary to evaluate its safety, efficacy, and optimal dosing in humans. Given its promising anticancer properties and reduced toxicity in animal models, clinical trials in cancer patients would be a logical next step in its development.

Synthetic Optimization

Further refinement of synthetic methods for Aristoforin and development of analogues with potentially enhanced properties represent another important direction for future research. Optimization of the compound's structure-activity relationship could lead to derivatives with improved therapeutic profiles.

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